![molecular formula C14H18N2O3S B4135854 methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate
Vue d'ensemble
Description
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the signaling pathway of B cells, which are essential components of the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various autoimmune diseases and cancers.
Mécanisme D'action
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of BTK, which is a critical enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system, and their dysregulation can lead to autoimmune diseases and cancers. By inhibiting BTK, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate prevents the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its specificity for BTK, which makes it a potent inhibitor of B cell signaling. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been shown to have good pharmacokinetic properties, making it a promising therapeutic agent. However, one limitation of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate is its potential for off-target effects, which may lead to adverse events.
Orientations Futures
There are several future directions for the study of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases and cancers. Additionally, further studies are needed to determine the optimal dosing and administration of methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate for different disease indications. Finally, the development of biomarkers to predict response to methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate may help to improve patient selection and treatment outcomes.
Applications De Recherche Scientifique
Methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate has shown promise in the treatment of various cancers, including lymphoma and leukemia.
Propriétés
IUPAC Name |
methyl 4-(oxolan-2-ylmethylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-13(17)10-4-6-11(7-5-10)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBHKDKASATNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![5-bromo-2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4135780.png)
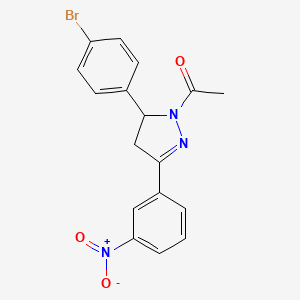
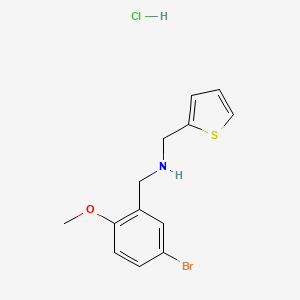
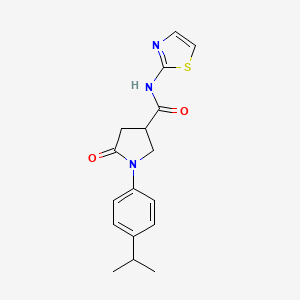
![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)


![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)
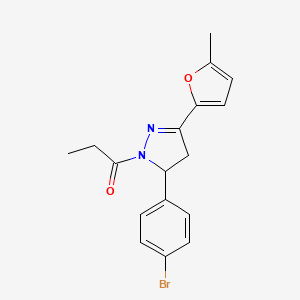
![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)
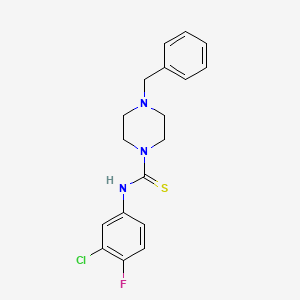
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)